molecular formula C7H13O5P B2423157 Methanol, (methylphosphinylidene)bis-, diacetate (9CI) CAS No. 19064-04-1

Methanol, (methylphosphinylidene)bis-, diacetate (9CI)

Cat. No.: B2423157
CAS No.: 19064-04-1
M. Wt: 208.15
InChI Key: CVPROZKMXFXJMH-UHFFFAOYSA-N
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Description

Methanol, (methylphosphinylidene)bis-, diacetate (9CI) is a chemical compound with the molecular formula C7H13O5P and a molecular weight of 208.15. This compound is known for its unique structure, which includes a methanol group and a methylphosphinylidene group, both of which are diacetate derivatives. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Chemical Reactions Analysis

Methanol, (methylphosphinylidene)bis-, diacetate (9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions involving common reagents can result in the replacement of functional groups within the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methanol, (methylphosphinylidene)bis-, diacetate (9CI) has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methanol, (methylphosphinylidene)bis-, diacetate (9CI) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and altering their activity. This can lead to changes in biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Methanol, (methylphosphinylidene)bis-, diacetate (9CI) can be compared with other similar compounds, such as:

    Bisphenol A (BPA): Both compounds are used in the production of polymers and have distinct chemical properties.

    Phenyliodine (III) diacetate (PIDA): This compound is used as an oxidizing agent in organic synthesis and shares some similarities in its chemical reactivity.

The uniqueness of Methanol, (methylphosphinylidene)bis-, diacetate (9CI) lies in its specific structure and the presence of both methanol and methylphosphinylidene groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

acetic acid;[hydroxymethyl(methyl)phosphoryl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O3P.2C2H4O2/c1-7(6,2-4)3-5;2*1-2(3)4/h4-5H,2-3H2,1H3;2*1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYDIRYDJGJXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.CP(=O)(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30773639
Record name Acetic acid--(methylphosphoryl)dimethanol (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30773639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19064-04-1
Record name Acetic acid--(methylphosphoryl)dimethanol (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30773639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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